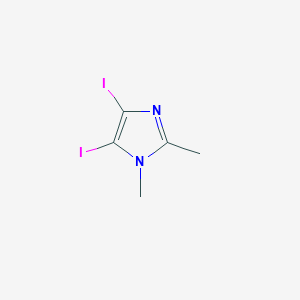

4,5-diiodo-1,2-dimethyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-diiodo-1,2-dimethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6I2N2/c1-3-8-4(6)5(7)9(3)2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWINQZIAZVITSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394116 | |

| Record name | 4,5-diiodo-1,2-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13369-82-9 | |

| Record name | 4,5-diiodo-1,2-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Regiocontrolled Synthesis of Substituted Imidazoles

The regiocontrolled synthesis of substituted imidazoles is a cornerstone of heterocyclic chemistry, enabling the precise construction of molecules with desired functionalities at specific positions of the imidazole (B134444) ring. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications. google.com Various strategies have been developed to control the regioselectivity of substitution, including the use of directing groups, manipulation of electronic properties of the imidazole ring, and the sequential introduction of substituents. orgsyn.orgorgsyn.org These methods are crucial for preparing complex imidazole derivatives like 4,5-diiodo-1,2-dimethyl-1H-imidazole, where specific substitution patterns are required. google.com

Synthesis of Halogenated Imidazole Precursors

The synthesis of the target compound, this compound, relies on the availability of appropriately halogenated imidazole precursors. The following sections detail the preparation of key intermediates.

Preparation of 4,5-Diiodo-1H-imidazole

4,5-Diiodo-1H-imidazole is a versatile building block for the synthesis of more complex imidazole derivatives. Its preparation can be achieved through both conventional batch methods and more advanced continuous flow techniques.

The conventional batch synthesis of 4,5-diiodo-1H-imidazole typically involves the direct iodination of imidazole. A common method utilizes iodine in the presence of a base. For instance, imidazole can be treated with sodium hydroxide (B78521) to form the corresponding sodium salt, which then reacts with elemental iodine. nsf.gov Another well-documented procedure involves the use of potassium iodide to increase the solubility of iodine in the aqueous reaction medium. uni.lu

In a typical laboratory-scale batch synthesis, a solution of imidazole in aqueous sodium hydroxide is treated with a solution of iodine and potassium iodide. uni.lu The reaction progress can be monitored by the color change of the solution. Upon completion, the pH of the reaction mixture is adjusted to precipitate the product, which can then be collected by filtration.

| Parameter | Details | Reference |

| Starting Material | Imidazole | uni.lu |

| Iodinating Agent | Iodine (I₂) | uni.lu |

| Base | Sodium Hydroxide (NaOH) | nsf.govuni.lu |

| Additive | Potassium Iodide (KI) | uni.lu |

| Solvent | Water | uni.lu |

| Work-up | pH adjustment, filtration | uni.lu |

Table 1: Summary of a conventional batch synthesis protocol for 4,5-diiodo-1H-imidazole.

To overcome the limitations of batch processing, such as scalability and safety concerns, continuous flow methodologies have been developed for the synthesis of 4,5-diiodo-1H-imidazole. These systems offer enhanced control over reaction parameters, leading to improved product quality and higher throughput. One such method employs a multi-jet oscillating disk (MJOD) flow reactor. This approach allows for the efficient mixing of reactants and precise temperature control, leading to a significant increase in production capacity, with reported outputs of up to 295 g per day. The continuous flow process can also be integrated with downstream processing steps like purification, further streamlining the manufacturing process.

| Parameter | Details | Reference |

| Reactor Type | Multi-jet oscillating disk (MJOD) flow reactor | |

| Key Advantage | Enhanced production capacity (up to 295 g/day ) | |

| Integration | Can be concatenated with continuous work-up and purification |

Table 2: Features of a continuous flow synthesis for 4,5-diiodo-1H-imidazole.

A significant challenge in the synthesis of 4,5-diiodo-1H-imidazole is the poor solubility of the raw materials, particularly elemental iodine, in aqueous reaction media. nsf.gov To address this, various strategies have been employed. One common approach is the use of potassium iodide, which reacts with iodine to form the more soluble triiodide ion (I₃⁻). uni.lu An alternative method, particularly suitable for larger-scale production, involves the use of a co-solvent system. nsf.gov For example, a patent describes a method where imidazole is first converted to imidazole sodium in an aqueous sodium hydroxide solution, followed by the reaction with elemental iodine dissolved in tetrahydrofuran (B95107) (THF). nsf.gov This approach effectively overcomes the solubility issue of iodine, facilitating a smoother and more efficient reaction. nsf.gov

Approaches to Obtain 4,5-Diiodo-2-methyl-1H-imidazole

The synthesis of 4,5-diiodo-2-methyl-1H-imidazole is a crucial step towards the final target compound. While direct synthesis of this specific compound is not extensively documented in readily available literature, its bromo-analogue, 4,5-dibromo-1,2-dimethyl-1H-imidazole, has been synthesized, suggesting a viable pathway. The synthesis of 4,5-dibromo-1,2-dimethyl-1H-imidazole starts from 1,2-dimethyl-1H-imidazole, which is then brominated.

N-Alkylation Strategies for 1,2-Dimethylation of Diiodoimidazole Scaffolds

A logical, yet challenging, approach to the synthesis of this compound is the direct methylation of a pre-formed 4,5-diiodoimidazole scaffold. This requires careful consideration of the regioselectivity of the N-alkylation reactions.

The direct methylation of 4,5-diiodo-1H-imidazole with a methylating agent like methyl iodide can lead to a mixture of products. The imidazole ring offers two nitrogen atoms for alkylation, and their relative reactivity can be influenced by the substituents on the ring. The synthesis of the analogous 4,5-dibromo-1,2-dimethyl-1H-imidazole has been shown to produce a mixture of regioisomers when starting from the corresponding bromo-imidazole, necessitating challenging purification steps.

To circumvent the issue of regioisomers, a more strategic and selective approach involves starting with the already N-methylated precursor, 1,2-dimethylimidazole (B154445), and subsequently introducing the iodine atoms at the 4 and 5 positions. This method ensures the desired 1,2-dimethyl substitution pattern from the outset. The electron-rich nature of the imidazole ring makes it susceptible to electrophilic substitution, and the C4 and C5 positions are readily halogenated. Various iodinating agents can be employed for this purpose, including molecular iodine (I₂) in the presence of a base, or N-iodosuccinimide (NIS), a milder and often more selective iodinating reagent. organic-chemistry.org

The direct di-iodination of 1,2-dimethylimidazole is the more promising route for obtaining this compound with high purity. The reaction conditions can be optimized to maximize the yield and selectivity.

Key parameters for optimization include:

Iodinating Agent: While molecular iodine with a base like sodium hydroxide is effective, N-iodosuccinimide (NIS) often provides cleaner reactions and higher yields for the iodination of electron-rich heterocycles. organic-chemistry.org

Solvent: Aprotic solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (CH₂Cl₂) are commonly used for such iodination reactions.

Temperature: The reaction is typically carried out at room temperature, although gentle heating may be required to drive the reaction to completion.

Stoichiometry: A slight excess of the iodinating agent (at least 2 equivalents) is generally used to ensure di-iodination.

The table below summarizes reaction conditions for the synthesis of related dihalo-dimethyl-imidazoles, providing a basis for the expected conditions for the di-iodo analog.

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 1,2-dimethyl-1H-imidazole | Br₂, NaOAc, AcOH, 0°C to rt | 4,5-dibromo-1,2-dimethyl-1H-imidazole | Not specified |

| 4,5-diiodo-1H-imidazole | CH₃I, K₂CO₃, DMF | 4,5-diiodo-1-methyl-1H-imidazole | Not specified |

Derivatization Strategies for this compound

The presence of two iodine atoms on the imidazole ring of this compound makes it an exceptionally valuable building block for the synthesis of more complex, poly-substituted imidazoles. The carbon-iodine bonds are particularly amenable to a variety of cross-coupling reactions.

The iodine substituents at the C4 and C5 positions can be readily replaced with a wide array of functional groups using modern cross-coupling methodologies.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between the diiodoimidazole and various aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse aromatic systems onto the imidazole core. Typical conditions involve a palladium catalyst such as PdCl₂(dppf) and a base like sodium carbonate in a suitable solvent mixture.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by palladium and a copper(I) co-catalyst, couples the diiodoimidazole with terminal alkynes. wikipedia.orgorganic-chemistry.org This opens up pathways to a variety of linear and cyclic structures.

Stille Coupling: The Stille reaction provides another avenue for C-C bond formation, using organotin reagents as the coupling partners.

The reactivity of the two iodine atoms can potentially be differentiated to allow for sequential, selective functionalization, further expanding the synthetic utility of this scaffold.

By employing the derivatization strategies outlined above, this compound can serve as a linchpin for the creation of highly decorated imidazole derivatives. A double Suzuki or Sonogashira coupling can be performed to introduce two identical substituents at the C4 and C5 positions. Alternatively, a stepwise approach can be envisioned where a mono-coupling reaction is followed by a different coupling reaction at the remaining iodo-position, leading to asymmetrically substituted imidazoles.

The following table presents examples of cross-coupling reactions on related dihaloimidazoles, illustrating the feasibility and general conditions for such transformations.

| Substrate | Coupling Partner | Reaction Type | Catalyst/Reagents | Product | Yield |

|---|---|---|---|---|---|

| 2,4,5-tribromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | Phenylboronic acid | Suzuki | Pd(PPh₃)₄, Na₂CO₃ | 2-phenyl-4,5-dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | 80% |

| 4-iodo-1-methoxymethyl-2-phenyl-1H-imidazole | 4-(methylthio)phenylboronic acid | Suzuki | Pd(PPh₃)₄, Na₂CO₃ | 4-(4-(methylthio)phenyl)-1-methoxymethyl-2-phenyl-1H-imidazole | 68% |

| 3,5-diiodo-2-aminopyridine | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-amino-3,5-bis(phenylethynyl)pyridine | 85% |

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of Vicinal Diiodo-Substituted Imidazole (B134444) Systems

The presence of two iodine atoms at the 4 and 5 positions of the imidazole ring profoundly influences its reactivity. These electron-withdrawing halogens decrease the electron density of the heterocyclic ring, which in turn affects its susceptibility to electrophilic and nucleophilic attack. The carbon-iodine bonds are relatively weak and represent reactive sites, making them susceptible to cleavage and substitution. This reactivity allows for the regioselective functionalization of the imidazole core. Vicinal diiodo-substituted imidazoles can undergo various reactions, including substitution, oxidation to form N-oxides, and reduction to yield deiodinated derivatives. The steric hindrance provided by the methyl groups at the 1 and 2 positions also plays a role in directing the approach of reagents.

Metal-Halogen Exchange Reactions

A key feature of the reactivity of 4,5-diiodo-1,2-dimethyl-1H-imidazole is its ability to undergo metal-halogen exchange. This process is a fundamental reaction in organometallic chemistry for converting an organic halide into an organometallic compound. wikipedia.org The exchange rate is typically fastest for iodides, followed by bromides and chlorides. wikipedia.org

An experimentally convenient method for the generation of 4,5-dimagnesioimidazoles involves the treatment of N-protected 2-substituted 4,5-diiodoimidazoles with isopropylmagnesium chloride (i-PrMgCl). acs.orgnih.govfigshare.com Typically, 2.4 equivalents of i-PrMgCl in tetrahydrofuran (B95107) (THF) at a temperature of 0–5 °C are used to facilitate the double metal-halogen exchange, leading to the formation of a vicinal dimagnesioimidazole dianion. acs.orgnih.govfigshare.com This process provides a powerful route for creating synthetically useful imidazolyl carbanions. acs.org

Table 1: Generation of Dimagnesioimidazole Species

| Starting Material | Reagent | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| N-Protected 2-substituted 4,5-diiodoimidazole | i-PrMgCl (2.4 equiv) | THF | 0–5 °C | 4,5-Dimagnesioimidazole dianion | acs.orgnih.govfigshare.com |

The generated vicinal dimagnesioimidazole dianions are highly reactive intermediates that readily react with a variety of electrophiles to yield 4,5-disubstituted imidazoles. acs.org The success of these reactions and the yield of the final product depend on both the nature of the substituent at the 2-position of the imidazole ring and the reactivity of the chosen electrophile. acs.org Optimal results are generally achieved when the 2-position is occupied by a stable, non-reactive group and when highly reactive electrophiles are employed. acs.org For instance, quenching the dianions derived from 2-arylimidazoles with electrophiles like benzaldehyde (B42025) or water has been shown to produce the corresponding 4,5-disubstituted products in good yields, ranging from 59% to 71%. acs.org However, studies have shown no significant synthetically useful difference in reactivity between the two carbanionic centers at the 4 and 5 positions. acs.org

Table 2: Reactivity of Dimagnesioimidazole Intermediates with Electrophiles

| Dimagnesioimidazole Intermediate (from 2-substituent) | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Aryl | Benzaldehyde | 4,5-bis(hydroxyphenylmethyl)imidazole | 59–71% | acs.org |

| 2-Aryl | Water | 4,5-Dideuterioimidazole (if D₂O is used) | Good | acs.org |

Electrophilic and Nucleophilic Substitution Pathways on the Imidazole Ring

The imidazole ring is generally susceptible to electrophilic attack, typically occurring at the 4 and 5-positions. globalresearchonline.netquora.com However, the presence of the two iodine atoms in this compound deactivates the ring towards electrophilic substitution due to their electron-withdrawing nature.

Conversely, the iodine atoms can act as leaving groups in nucleophilic substitution reactions. While nucleophilic substitution on the imidazole ring is generally less favorable unless strongly electron-withdrawing substituents are present, the carbon-iodine bond is weak enough to allow for such transformations. globalresearchonline.netresearchgate.net In related halogenated imidazole systems, such as 1-protected 2,4,5-tribromoimidazoles, nucleophilic substitution has been observed to displace the halogen at the 2-position. rsc.org For 4,5-diiodo-1H-imidazole, the iodine atoms can be substituted by various nucleophiles.

Transition Metal-Catalyzed Coupling Reactions

The carbon-iodine bonds in this compound make it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Diiodoimidazoles are suitable partners for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. The Suzuki coupling, for example, involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. youtube.com Given that aryl iodides are highly reactive in such couplings, it is expected that this compound can be selectively functionalized at one or both iodine-bearing positions. This allows for the stepwise or simultaneous introduction of new aryl, vinyl, or alkyl groups, providing a versatile method for the synthesis of complex substituted imidazoles. While specific examples for this compound are not extensively documented in the provided search results, the general reactivity of aryl iodides in these reactions is well-established. nih.govnih.gov

Table 3: Common Cross-Coupling Reactions Applicable to Diiodoimidazoles

| Reaction Name | Coupling Partner | Catalyst | General Product | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | Palladium(0) complex | Biaryl or substituted imidazole | youtube.com |

| Stille Coupling | Organotin compound | Palladium(0) complex | Biaryl or substituted imidazole | youtube.com |

| Heck Coupling | Alkene | Palladium(0) complex | Vinylated imidazole | youtube.com |

| C-S Coupling | Thiol | Nickel/Photoredox catalyst | Thioether-substituted imidazole | nih.gov |

Functionalization at Halogenated Positions

The primary route for the functionalization of this compound involves the replacement of the iodine atoms with other functional groups. This is most effectively achieved through the formation of a di-anionic intermediate, which can then react with a variety of electrophiles.

Detailed research has demonstrated a facile procedure for the synthesis of 4,5-dimagnesioimidazoles. This is accomplished by treating N-protected 2-substituted 4,5-diiodoimidazoles with isopropylmagnesium chloride (i-PrMgCl) in tetrahydrofuran (THF) at low temperatures (0-5 °C). This reaction results in a metal-halogen exchange, yielding a highly reactive vicinal 4,5-dimagnesioimidazole dianion. These dianions have proven to be valuable intermediates in the synthesis of 4,5-disubstituted imidazoles.

The subsequent quenching of these dianionic species with various electrophiles allows for the introduction of a wide range of substituents at the 4 and 5 positions of the imidazole core. The yields of these reactions are dependent on both the nature of the substituent at the 2-position of the imidazole ring and the specific electrophile used in the quenching step. Generally, the best outcomes are achieved when the 2-position is occupied by a stable, non-reactive group and when highly reactive electrophiles are employed. This methodology provides a general and experimentally convenient route to previously inaccessible 4,5-disubstituted imidazoles, with yields for the disubstituted products ranging from 27% to 71%.

While direct palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, are common for aryl halides, specific examples detailing these reactions for this compound are not extensively reported. However, the reactivity of the C-I bonds suggests that such transformations are theoretically feasible under appropriate catalytic conditions. The large atomic radius of iodine enhances its electron-withdrawing effects, which can facilitate cross-coupling reactions.

Below is a data table summarizing the functionalization of a di-anionic intermediate derived from a 4,5-diiodoimidazole precursor, showcasing the versatility of this synthetic route.

| Electrophile | Reagents and Conditions | Product | Yield (%) |

| H₂O | i-PrMgCl, THF, 0-5 °C; then H₂O | 1,2-Dimethyl-1H-imidazole | - |

| D₂O | i-PrMgCl, THF, 0-5 °C; then D₂O | 4,5-Dideuterio-1,2-dimethyl-1H-imidazole | - |

| MeI | i-PrMgCl, THF, 0-5 °C; then MeI | 1,2,4,5-Tetramethyl-1H-imidazole | - |

| PhCHO | i-PrMgCl, THF, 0-5 °C; then PhCHO | 4,5-Bis(hydroxyphenylmethyl)-1,2-dimethyl-1H-imidazole | - |

Note: The table is illustrative of the types of transformations possible following the formation of the dimagnesio intermediate. Specific yields for the 1,2-dimethyl substituted imidazole were not detailed in the available literature, but the general yield for this class of reactions is reported to be in the range of 27-71%.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Molecular Confirmation and Purity Assessment

Spectroscopic methods are fundamental in determining the molecular structure and purity of a substance. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) each provide unique information about the atomic and molecular composition and connectivity.

No experimental ¹H or ¹³C NMR data has been reported for 4,5-diiodo-1,2-dimethyl-1H-imidazole. For comparison, the analysis of related imidazole (B134444) compounds is necessary to predict the chemical shifts and coupling constants for the target molecule. The presence of methyl groups at the N1 and C2 positions would be expected to show distinct singlet peaks in the ¹H NMR spectrum, while the carbon signals in the ¹³C NMR spectrum would be influenced by the presence of the electron-withdrawing iodine atoms.

Specific experimental IR and FT-Raman spectroscopic data for this compound are not available in the current literature. The analysis of related imidazole derivatives would be required to infer the characteristic vibrational modes. Key vibrational bands would be expected for the C-N stretching, C=C stretching, and C-H bending modes of the imidazole ring, as well as the C-I stretching frequencies.

While mass spectrometry data for this compound is unavailable, data for the related compound 4,5-diiodo-1H-imidazole has been reported. This provides insight into the expected fragmentation patterns and mass-to-charge ratios. The Gas Chromatography-Mass Spectrometry (GC-MS) data for 4,5-diiodo-1H-imidazole shows characteristic peaks that can be used for its identification nih.gov.

| Parameter | Value |

|---|---|

| Top Peak (m/z) | 127 |

| 2nd Highest Peak (m/z) | 166 |

| 3rd Highest Peak (m/z) | 193 |

Specific elemental analysis data for this compound has not been documented. However, based on its chemical formula, the expected elemental composition can be calculated.

| Element | Atomic Mass | Count | Mass Percent |

|---|---|---|---|

| Carbon (C) | 12.011 | 5 | 17.26% |

| Hydrogen (H) | 1.008 | 6 | 1.74% |

| Iodine (I) | 126.904 | 2 | 72.96% |

| Nitrogen (N) | 14.007 | 2 | 8.05% |

X-ray Crystallography of this compound and Related Analogs

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering definitive proof of molecular structure. As no crystallographic data exists for this compound, the structures of closely related analogs are examined.

Analysis of Crystal Data and Space Group Determination

The crystal structure of 4,5-dibromo-1,2-dimethyl-1H-imidazol-3-ium bromide , an analog where iodine is replaced by bromine and the compound is in its salt form, has been determined. This provides valuable information on the expected crystal packing and molecular geometry of the dimethylated imidazole core nih.gov.

| Parameter | Value |

|---|---|

| Empirical formula | C₅H₇Br₂N₂⁺·Br⁻ |

| Formula weight | 334.86 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 5.5938 (3) |

| b (Å) | 11.2522 (6) |

| c (Å) | 14.4864 (9) |

| β (°) | 104.571 (3) |

| Volume (ų) | 882.48 (9) |

| Z | 4 |

Additionally, the crystal structure of 4,5-diiodo-2-phenyl-1H-imidazole offers insight into a diiodo-imidazole derivative, though it lacks the methyl groups of the target compound and possesses a phenyl group at the 2-position nih.gov.

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₆I₂N₂ |

| Formula weight | 395.96 |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 31.0150 (6) |

| b (Å) | 17.5010 (5) |

| c (Å) | 8.0461 (9) |

| Volume (ų) | 4367.4 (5) |

| Z | 16 |

Precise Determination of Molecular Geometry and Conformation in the Solid State

The molecular geometry of this compound is defined by the bond lengths, bond angles, and dihedral angles within the molecule. The central feature is a five-membered imidazole ring, substituted with two iodine atoms at the 4 and 5 positions, and two methyl groups at the 1 and 2 positions.

X-ray crystallography studies would be required to determine the exact planarity of the imidazole ring and the orientation of the substituent groups. The bond distances between the carbon and iodine atoms (C-I), the carbon and nitrogen atoms (C-N) within the ring, and the C-C double bond are fundamental parameters. Similarly, the bond angles define the shape of the imidazole ring and the geometry around the substituted carbon atoms.

Interactive Data Table: Hypothetical Molecular Geometry Parameters

Note: The following data is hypothetical and serves as an illustration of the parameters that would be determined from an actual crystallographic study. Specific experimental data for this compound is not publicly available.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C4 | I | e.g., 2.08 | |

| Bond Length | C5 | I | e.g., 2.09 | |

| Bond Length | N1 | C2 | e.g., 1.37 | |

| Bond Length | C4 | C5 | e.g., 1.36 | |

| Bond Angle | I | C4 | C5 | e.g., 125.0 |

| Bond Angle | C4 | C5 | I | e.g., 126.2 |

| Bond Angle | C5 | N1 | C2 | e.g., 108.5 |

| Dihedral Angle | I | C4 | C5 | I |

Elucidation of Intermolecular Interactions within Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular forces. These interactions are crucial for the stability and physical properties of the solid material.

Despite the methylation of both nitrogen atoms in this compound, which precludes classical N-H···N hydrogen bonding commonly seen in other imidazoles, weaker C-H···X (where X can be N or I) hydrogen bonds can still play a role in the crystal packing. The methyl protons can act as weak hydrogen bond donors, interacting with the nitrogen atoms of adjacent imidazole rings or the electron-rich iodine atoms.

A significant feature in the crystal structure of iodine-rich compounds is halogen bonding. This is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). In the case of this compound, several types of halogen bonds are anticipated:

I···I Interactions: Type II halogen bonds, where the C-I···I angle is close to 90° and the I···I distance is shorter than the sum of their van der Waals radii, are common and contribute significantly to the lattice energy.

I···N Interactions: The iodine atom on one molecule can interact with the lone pair of electrons on a nitrogen atom of a neighboring molecule. This C-I···N interaction is a strong and directional halogen bond.

Interactive Data Table: Hypothetical Halogen Bond Parameters

Note: This data is hypothetical and illustrative.

| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Angle (°) |

| I···I | I (on C4) | I (on C5 of neighbor) | e.g., 3.80 | e.g., 165.0 (C-I···I) |

| I···N | I (on C5) | N (of neighbor) | e.g., 2.95 | e.g., 170.0 (C-I···N) |

The aromatic imidazole ring can participate in π-π stacking interactions. In this arrangement, the electron-rich π-systems of parallel or near-parallel imidazole rings in adjacent molecules overlap. These interactions, characterized by centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å, are a key cohesive force in the crystal packing of many aromatic compounds. The presence of bulky iodine atoms may influence the geometry and extent of this stacking.

Computational Chemistry and Theoretical Studies

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds. Computational methods, particularly Density Functional Theory (DFT), have become increasingly reliable for predicting NMR chemical shifts, aiding in the assignment of experimental spectra and the confirmation of molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which chemical shifts can be derived. gaussian.comnih.gov

For a molecule like this compound, theoretical calculations would typically involve an initial geometry optimization of the molecule's structure. This is often performed using a specific DFT functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311G(d,p)). nih.govnih.gov Following optimization, the NMR shielding constants for each nucleus (¹H and ¹³C) are calculated at the same or a higher level of theory. These absolute shielding values are then converted to chemical shifts (δ) by referencing them to the computed shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

Studies on related imidazole (B134444) derivatives have demonstrated the utility of this approach. For instance, theoretical calculations on various substituted imidazoles and benzimidazoles have been used to understand tautomeric equilibria and the effects of substituents on ¹³C NMR chemical shifts. mdpi.commdpi.com It has been shown that the choice of DFT functional and basis set can significantly impact the accuracy of the predicted chemical shifts. proquest.comnih.gov For halogenated compounds, the inclusion of relativistic effects and appropriate basis sets that can handle heavy atoms like iodine is crucial for obtaining accurate predictions.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~145 |

| C4 | - | ~95 |

| C5 | - | ~100 |

| N1-CH₃ | ~3.6 | ~35 |

| C2-CH₃ | ~2.4 | ~15 |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is also a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis and functionalization of imidazole derivatives. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine activation energies, providing a detailed understanding of the reaction pathway.

For the synthesis of this compound, theoretical modeling could be employed to investigate the iodination of a 1,2-dimethyl-1H-imidazole precursor. DFT calculations can be used to model the interaction of the imidazole with an iodinating agent and to calculate the energy profile of the substitution reaction. This would involve locating the transition state structure for the iodination step and calculating its energy relative to the reactants and products.

Studies on the synthesis of other substituted imidazoles have utilized computational methods to understand the role of catalysts and to explain observed regioselectivity. For example, the mechanism of imidazole formation catalyzed by ionic liquids has been investigated, revealing the dual catalytic role of the ionic liquid components. nih.gov Similarly, computational studies have been performed on the transition metal-catalyzed synthesis of imidazopyridines, providing insights into the reaction mechanism. beilstein-journals.org

In the context of reactions involving this compound, such as halogen-metal exchange reactions for further functionalization, computational modeling could predict the most likely site of metalation and the stability of the resulting organometallic intermediate. researchgate.net The modeling of a "halogen dance" reaction on a thiophene (B33073) substrate, for instance, has provided a detailed understanding of the thermodynamic and kinetic factors controlling the reaction path. nih.gov

A hypothetical reaction coordinate diagram for a step in the synthesis of a di-iodinated imidazole is presented below to illustrate the type of information that can be obtained from such studies.

Table 2: Hypothetical Energy Profile for a Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +15 |

| Intermediate | -5 |

| Transition State 2 | +10 |

| Products | -20 |

Note: This table represents a simplified, hypothetical energy profile for a multi-step reaction and is for illustrative purposes only. Actual values would be derived from specific quantum chemical calculations.

Applications in Materials Science and Advanced Technologies

Role as Key Synthetic Precursors for Functional Materials

Halogenated heterocyclic compounds, including diiodoimidazoles, are valuable starting materials for synthesizing more complex functional molecules through cross-coupling reactions. The carbon-iodine bonds in 4,5-diiodo-1,2-dimethyl-1H-imidazole are susceptible to substitution, allowing for the introduction of a wide array of functional groups. This makes the compound a key precursor for building blocks used in organic electronics and other advanced materials. google.comtandfonline.com

The synthesis of substituted imidazoles is a crucial area of research as these functionalized structures serve as essential building blocks for molecules with significant biological and pharmaceutical relevance. nih.gov The ability to introduce different substituents onto the imidazole (B134444) core allows for the fine-tuning of the molecule's electronic and photophysical properties. Imidazole derivatives have found applications in organic light-emitting diodes (OLEDs) as emitters, hosts, and electron-transporting materials due to their excellent photoluminescence, electrochemical properties, and thermal stability. tandfonline.comresearchgate.net The diiodo-dimethyl derivative can serve as a foundational molecule for creating novel materials for these applications.

The general synthetic utility of imidazole derivatives is highlighted by their broad use in creating a variety of substituted compounds. nih.gov The presence of the diiodo substitution pattern on the this compound molecule provides reactive sites for further chemical modifications, enabling the synthesis of a diverse range of functional materials.

Development of Optoelectronic and Optical Materials

The unique electronic properties of the imidazole ring make it a compelling component in the design of materials for optoelectronic and optical applications. The strategic placement of substituents allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in solar cells and non-linear optics.

Imidazole-based organic dyes have been extensively investigated as sensitizers in dye-sensitized solar cells (DSSCs) due to their favorable optical and electronic properties. nih.gov These dyes typically feature a donor-π-acceptor (D-π-A) structure, which facilitates efficient light absorption and electron injection into the semiconductor's conduction band. uokerbala.edu.iqekb.eg The imidazole ring can act as a π-linker in these systems, and its properties can be tuned by adding various substituents. nih.gov

While direct integration of this compound into a dye has not been extensively reported, the principles of DSSC design suggest its potential. The electron-withdrawing nature of the iodine atoms could influence the electronic properties of a dye molecule. Furthermore, imidazole derivatives are used in the electrolyte solutions of DSSCs. For instance, 1,2-dimethyl-3-propylimidazolium iodide is a component of the electrolyte, where the iodide/triiodide redox couple is crucial for regenerating the dye. electronicsandbooks.commdpi.com This highlights the compatibility of the imidazole and iodide moieties within the DSSC environment.

The performance of several imidazole-based dyes in DSSCs is summarized in the table below, illustrating the potential of this class of compounds.

| Dye Code | Jsc (mA cm-2) | Voc (mV) | FF (%) | PCE (%) |

| PP2 | 1.59 | 0.080 | 61.6 | 0.96 |

| PP3 | 3.75 | 0.73 | 73.9 | 2.01 |

| PP4 | 2.08 | 0.68 | 69.8 | 1.00 |

| Data sourced from a study on new imidazole derivative dyes for DSSCs. ekb.eg |

Materials with non-linear optical (NLO) properties are essential for a range of photonic technologies, including optical switching and data storage. mdpi.com Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, often exhibit significant NLO responses. researchgate.net Imidazole derivatives have been a focus of NLO research due to the tunability of their electronic structure. researchgate.netresearchgate.net

The NLO behavior of a molecule is related to its hyperpolarizability. Computational studies on imidazole derivatives have shown that factors like a low HOMO-LUMO energy gap and a high dipole moment contribute to enhanced NLO properties. researchgate.net The introduction of substituents can significantly impact these parameters. For instance, the design of conjugated donor-acceptor imidazole derivatives has led to materials with a good balance of non-linearity, transparency, and thermal stability. researchgate.net

Design and Synthesis of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The ability of imidazole and its derivatives to act as ligands has been widely exploited in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com These materials are formed through the self-assembly of metal ions and organic linkers and have applications in areas such as gas storage, catalysis, and luminescence. mdpi.com

The nitrogen atoms in the imidazole ring of this compound can coordinate to metal centers, making it a potential building block for CPs and MOFs. A closely related compound, 1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butane, has been successfully used as an iodine-rich linker ligand to create one- and two-dimensional coordination polymers. uokerbala.edu.iq This demonstrates the feasibility of using diiodoimidazole units to construct extended metal-organic networks. The presence of iodine atoms can also lead to interesting solid-state structures through halogen bonding.

The versatility of imidazole-based ligands in forming diverse CP and MOF architectures is well-documented. mdpi.comresearchgate.net The specific geometry and connectivity of the resulting framework are influenced by the nature of the ligand, the metal ion, and the reaction conditions.

The coordination chemistry of imidazole derivatives with various transition metals, including copper and cobalt, is a rich field of study. mdpi.comnih.govmdpi.com The resulting complexes can exhibit a range of geometries and interesting magnetic and electronic properties.

Recent research has shown the synthesis of 1D and 2D coordination polymers of Co(II) and Cu(I) using a 4,5-diiodo-1-H-imidazole-derived linker ligand. uokerbala.edu.iq This work provides a direct precedent for the potential of this compound to form stable complexes with these metals. In these structures, the imidazole nitrogen atoms coordinate to the metal centers, and in the case of the Co(II) polymer, the iodide ions also participate in the coordination sphere.

The table below summarizes the key structural features of the Co(II) and Cu(I) coordination polymers formed with a 4,5-diiodo-1-H-imidazole-derived ligand.

| Metal Ion | Polymer Dimensionality | Coordination Geometry | Key Structural Features |

| Co(II) | 1D | Distorted tetrahedral | Coordinated by two imidazole N atoms and two iodide ions |

| Cu(I) | 2D | Distorted tetrahedral | Coordinated by two imidazole N atoms and two acetonitrile (B52724) N atoms |

| Data based on coordination polymers synthesized with 1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butane. uokerbala.edu.iq |

The study of such complexes is crucial for understanding the fundamental principles of coordination chemistry and for the rational design of new materials with tailored properties.

Exploitation of Halogen Bonding in Supramolecular Architectures

The foundation of utilizing this compound in supramolecular chemistry lies in the principle of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. In the case of the target molecule, the iodine atoms can act as halogen bond donors. This interaction is directional and its strength can be tuned, making it a valuable tool in crystal engineering for the design of novel solid-state materials with desired physical and chemical properties.

For this compound, it is conceivable that the iodine atoms would engage in halogen bonds with suitable halogen bond acceptors, such as nitrogen or oxygen atoms of adjacent molecules or co-formers. These interactions could lead to the formation of various supramolecular architectures, including one-dimensional chains, two-dimensional sheets, or three-dimensional networks. The precise nature of these architectures would be influenced by factors such as the steric hindrance from the methyl groups and the presence of other intermolecular forces like hydrogen bonding (if applicable) and van der Waals interactions.

Table 1: Potential Halogen Bonding Interactions and Resulting Supramolecular Motifs for this compound

| Halogen Bond Donor | Potential Halogen Bond Acceptor | Expected Supramolecular Motif |

| Iodine (I) on Imidazole Ring | Nitrogen (N) on adjacent Imidazole Ring | Linear or zigzag chains |

| Iodine (I) on Imidazole Ring | Iodine (I) on adjacent Imidazole Ring | Type II halogen-halogen interactions, leading to layered structures |

| Iodine (I) on Imidazole Ring | External Lewis base (e.g., pyridine, carboxylate) | Co-crystals with defined stoichiometries and network structures |

This table is predictive and based on principles of supramolecular chemistry, as direct experimental data for this specific compound is not available.

Catalytic Applications as Ligands in Organometallic Catalysis

The imidazole moiety is a well-established N-heterocyclic carbene (NHC) precursor and a common ligand in organometallic chemistry. The nitrogen atoms in the imidazole ring of this compound can act as Lewis basic sites, enabling coordination to a variety of transition metals. The resulting organometallic complexes could potentially exhibit catalytic activity in a range of organic transformations.

While there is no specific literature on the catalytic applications of complexes derived from this compound, the broader class of imidazole-based ligands has been extensively used in catalysis. For example, palladium complexes bearing N-heterocyclic carbene ligands derived from imidazoles are highly effective catalysts for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The presence of the iodo-substituents on the imidazole ring of the target compound could influence the electronic and steric properties of the resulting metal complexes. The electron-withdrawing nature of iodine might affect the electron density at the metal center, thereby modulating its catalytic activity and selectivity. Furthermore, the bulky iodine atoms could provide a specific steric environment around the metal, which can be beneficial for certain catalytic processes.

Table 2: Potential Catalytic Applications of Organometallic Complexes of this compound

| Metal Center | Potential Catalytic Reaction | Rationale |

| Palladium (Pd) | Suzuki-Miyaura Cross-Coupling | Imidazole-based NHC ligands are known to be effective for this reaction. |

| Palladium (Pd) | Buchwald-Hartwig Amination | The electronic properties of the diiodo-ligand could influence catalyst performance. |

| Copper (Cu) | Azide-Alkyne Cycloaddition ("Click Chemistry") | Copper complexes with N-donor ligands are standard catalysts for this transformation. |

| Rhodium (Rh) / Iridium (Ir) | Hydrogenation / Transfer Hydrogenation | Imidazole-containing ligands have been used in asymmetric hydrogenation catalysis. |

This table presents potential applications based on the catalytic activity of structurally similar imidazole-based ligands, as direct experimental data for the specified compound is unavailable.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of substituted imidazoles has been a long-standing area of interest. Traditional methods often involve multiple steps, harsh reaction conditions, and the generation of significant waste. organic-chemistry.org Future research will undoubtedly focus on developing greener, more efficient, and scalable syntheses for 4,5-diiodo-1,2-dimethyl-1H-imidazole and its precursors.

Current approaches often start with the parent imidazole (B134444), followed by iodination and methylation. For instance, a method for synthesizing the related 4,5-diiodo-1H-imidazole involves the reaction of imidazole with sodium hydroxide (B78521), followed by the addition of elemental iodine in tetrahydrofuran (B95107). google.com Building upon such foundational methods, future advancements are likely to embrace principles of green chemistry. This includes the exploration of:

One-Pot Reactions: Combining multiple synthetic steps into a single procedure to reduce solvent use, energy consumption, and purification efforts. Catalyst-free domino reactions, as demonstrated for other tetrasubstituted imidazoles, offer a promising pathway. organic-chemistry.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically shorten reaction times and often leads to higher yields and cleaner products, as seen in the solventless synthesis of other 4,5-disubstituted imidazoles. organic-chemistry.org

| Methodology | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Classical Multi-Step | Sequential iodination and methylation of imidazole. | Established and understood reaction pathways. | google.com |

| Microwave-Assisted (Solventless) | Uses microwave energy and minimal or no solvent. | Rapid reaction times, high efficiency, reduced waste. | organic-chemistry.org |

| Heterogeneous Catalysis | Employs reusable catalysts like zeolites (e.g., ZSM-11). | Ease of purification, catalyst recyclability, environmentally friendly. | rsc.org |

| Domino Reactions | Multi-step transformations in a single pot without isolating intermediates. | High atom economy, operational simplicity, reduced solvent usage. | organic-chemistry.org |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The two iodine atoms in this compound are excellent leaving groups, making the compound an ideal substrate for a variety of cross-coupling reactions. While its use as a building block in the synthesis of active pharmaceutical ingredients is recognized, a systematic exploration of its reactivity is a key area for future research. thieme-connect.com

Future studies should aim to:

Map its utility in modern cross-coupling reactions: Systematically investigating its performance in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings to create new carbon-carbon and carbon-heteroatom bonds. The successful use of the related 4-bromo-1,2-dimethyl-1H-imidazole in Suzuki-Miyaura couplings serves as a strong precedent. thieme-connect.com

Investigate selective and sequential functionalization: Developing conditions to selectively replace one iodine atom while leaving the second intact. This would allow for the stepwise construction of unsymmetrically substituted imidazole derivatives, greatly expanding its synthetic utility.

Explore metal-halogen exchange reactions: Using organolithium or Grignard reagents to replace the iodine atoms, thereby generating highly reactive intermediates that can be trapped with various electrophiles to introduce a wide range of functional groups.

Rational Design of New Functional Materials based on this compound Derivatives

The inherent properties of the imidazole ring—its aromaticity, ability to coordinate with metals, and role as a hydrogen bond donor/acceptor—make it a privileged structure in materials science. researchgate.net Derivatives of this compound could serve as foundational units for a new generation of functional materials.

Emerging research avenues include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using derivatives of the title compound, where the iodine atoms are replaced by linking groups (e.g., carboxylates, pyridyls), as ligands for constructing porous materials. These materials could have applications in gas storage, catalysis, and sensing.

Organic Electronics: Incorporating the electron-rich, functionalized imidazole core into conjugated polymers or small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of ionic liquids. organic-chemistry.org

Supramolecular Assemblies: Designing derivatives that can self-assemble through specific non-covalent interactions, such as halogen bonding (where the iodine atoms act as Lewis acidic centers) or hydrogen bonding, to form liquid crystals, gels, or other ordered structures.

Advanced Computational Design and Predictive Modeling for Targeted Applications

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, thereby accelerating the discovery process. For this compound, predictive modeling can play a crucial role in identifying promising applications before committing to extensive laboratory synthesis.

Future computational efforts should focus on:

Predicting Reactivity and Reaction Mechanisms: Using Density Functional Theory (DFT) to model transition states and reaction pathways for various chemical transformations, helping to optimize conditions for selective functionalization.

Simulating Material Properties: Calculating electronic properties (e.g., HOMO/LUMO levels), absorption spectra, and charge transport characteristics for hypothetical materials derived from the compound to screen for candidates in organic electronics.

Molecular Docking and Pharmacophore Modeling: Although outside the scope of direct therapeutic application, modeling the interactions of its derivatives with biological targets like enzymes or receptors can guide the design of new bioactive molecules for research purposes, such as kinase inhibitors or receptor probes. researchgate.netacs.org Public databases already provide predicted properties, such as collision cross-section values, which are valuable for analytical characterization. uni.lu

| Property | Predicted Value | Significance | Reference |

|---|---|---|---|

| Molecular Formula | C5H6I2N2 | Basic identity of the compound. | uni.lu |

| Monoisotopic Mass | 347.86203 Da | Precise mass for mass spectrometry analysis. | uni.lu |

| XlogP | 1.8 | Indicates lipophilicity, relevant for solubility and interactions. | uni.lu |

| Predicted CCS ([M+H]+) | 125.7 Ų | Collision Cross Section for ion mobility-mass spectrometry, aids in identification. | uni.lu |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4,5-diiodo-1,2-dimethyl-1H-imidazole?

- Methodological Answer : The synthesis of halogenated imidazoles often involves bromination followed by halogen exchange. For example, dibromination of 1,2-dimethyl-1H-imidazole using N-bromosuccinimide (NBS) in DMF at room temperature yields 4,5-dibromo-1,2-dimethyl-1H-imidazole with 80% efficiency (Table 2, Entry 5 in ). Subsequent iodination via halogen exchange can be achieved using organometallic reagents like isopropyl magnesium chloride, which selectively removes one bromine atom while introducing iodine. Solvent choice (e.g., THF at –25°C) and stoichiometry (1.1 equivalents of Grignard reagent) are critical for regioselectivity and yield .

Q. What analytical methods are recommended for structural characterization of this compound?

- Methodological Answer : X-ray crystallography is the gold standard. Programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used. For example, details fractional atomic coordinates and displacement parameters refined using SHELXL, while ORTEP-3 visualizes halogen bonding interactions. Complementary techniques include / NMR for confirming substituent positions and LCMS for monitoring reaction progress .

Q. What are the key challenges in achieving regioselective methylation during imidazole synthesis?

- Methodological Answer : Regioselective methylation of imidazole derivatives often produces mixtures of isomers. For instance, methylating 5-bromo-2-methyl-1H-imidazole yields a 23% yield of the desired 4-bromo-1,2-dimethyl-1H-imidazole alongside regioisomers (). To mitigate this, organometallic reagents (e.g., Grignard) or directed lithiation can enhance selectivity by leveraging steric and electronic effects. Optimizing reaction temperature (–25°C) and quenching protocols (e.g., saturated NHCl) further improves purity .

Advanced Research Questions

Q. How can halogen bonding interactions in this compound be analyzed crystallographically?

- Methodological Answer : Halogen bonding (e.g., I···N/F interactions) is quantified using crystallographic software. In , the C–I···Sb–F interaction (2.9–3.1 Å) was modeled using SHELXL and visualized via OLEX2. Parameters like bond angles (160–170°) and U values (0.03–0.05 Å) validate these interactions. High-resolution data (≤ 0.8 Å) and anisotropic displacement parameters are essential for accurate refinement .

Q. What role do organometallic reagents play in selective dehalogenation of dihaloimidazoles?

- Methodological Answer : Organometallic reagents (e.g., n-BuLi, i-PrMgCl) enable selective dehalogenation via single-electron transfer mechanisms. In , i-PrMgCl selectively removes one bromine from 4,5-dibromo-1,2-dimethyl-1H-imidazole in THF at –25°C, yielding 83% of the monobromo product. The choice of solvent (polar vs. nonpolar) and reaction time (1–2 hours) minimizes over-reduction .

Q. How is the SHELX system applied to high-resolution or twinned macromolecular data for imidazole derivatives?

- Methodological Answer : SHELXL accommodates twinned data via the TWIN/BASF commands and refines anisotropic displacement parameters for heavy atoms (e.g., iodine). For macromolecular applications, SHELXPRO interfaces with density modification tools. highlights its robustness in resolving pseudosymmetry and disorder, even with high thermal motion (B-factors > 50 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.